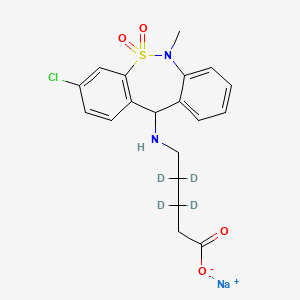

Tianeptine Metabolite MC5-d4 Sodium Salt

Description

Properties

IUPAC Name |

sodium;5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S.Na/c1-22-16-7-3-2-6-14(16)19(21-11-5-4-8-18(23)24)15-10-9-13(20)12-17(15)27(22,25)26;/h2-3,6-7,9-10,12,19,21H,4-5,8,11H2,1H3,(H,23,24);/q;+1/p-1/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYSEZGRQUELJJ-HGFPCDIYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)[O-])C([2H])([2H])CNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN2NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Architecture of Tianeptine: The Beta-Oxidation Pathway and MC5 Characterization

[1][2]

Executive Summary

Tianeptine distinguishes itself from the tricyclic antidepressant (TCA) class not only through its neurochemical mechanism—acting as a glutamatergic modulator and atypical

This guide details the biotransformation of Tianeptine into its major active metabolite, MC5 (pentanoic acid analogue).[1][2][3][4] For researchers and drug developers, understanding this pathway is critical: MC5 possesses a significantly longer elimination half-life than the parent compound and retains pharmacological activity at the MOR, contributing substantially to the drug's therapeutic window and potential abuse liability.

Molecular Logic: The Side-Chain Shortening

The metabolic conversion of Tianeptine to MC5 is a structural shortening of its heptanoic acid side chain. This is not a random degradation but a precise mimicry of fatty acid metabolism.

Structural Comparison

| Feature | Tianeptine (Parent) | MC5 (Major Metabolite) |

| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |

| Side Chain Length | 7 Carbons ( | 5 Carbons ( |

| Molecular Weight | 436.95 g/mol | 408.90 g/mol |

| Precursor Ion | 437.2 m/z | 409.1 m/z |

Scientist's Note: The tricyclic core (dibenzo-thiazepinyl moiety) remains intact during this process. The metabolic "attack" is strictly localized to the carboxylic acid tail, treating the drug as a medium-chain fatty acid.

The Pathway: Mitochondrial Beta-Oxidation[5]

The transformation occurs primarily in the mitochondrial matrix of hepatocytes. Because this pathway bypasses CYP450 enzymes (specifically CYP2D6 and CYP3A4), Tianeptine exhibits a remarkably low potential for drug-drug interactions (DDIs) compared to SSRIs or classic TCAs.

Mechanism of Action

The process follows the standard four-step

-

Activation: Tianeptine is ligated to Coenzyme A (CoA) by Acyl-CoA Synthetase.

-

Dehydrogenation: Formation of a double bond between

and -

Hydration: Addition of water across the double bond by Enoyl-CoA Hydratase.

-

Oxidation: Conversion of the hydroxyl group to a keto group by Hydroxyacyl-CoA Dehydrogenase.

-

Thiolysis: Cleavage by Thiolase, releasing Acetyl-CoA and the shortened acyl-CoA ester (MC5-CoA), which is then hydrolyzed to free MC5.

Pathway Visualization

Figure 1: The sequential beta-oxidation of Tianeptine's heptanoic acid side chain within the mitochondria.

Experimental Protocol: LC-MS/MS Quantification

To study this pathway or quantify MC5 in biological matrices (plasma/brain), a robust LC-MS/MS method is required. The following protocol is synthesized from validated bioanalytical standards optimized for amphoteric compounds like Tianeptine.

Critical Reagents

-

Internal Standards (IS): Tianeptine-d4 and MC5-d4 (Deuterated standards are mandatory to correct for matrix effects in ESI).

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation for positive mode).

-

Mobile Phase B: Acetonitrile (ACN).

Step-by-Step Workflow

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma/tissue homogenate.

-

Add 10 µL of Internal Standard working solution (500 ng/mL).

-

Add 200 µL of ice-cold Acetonitrile (precipitating agent).

-

Vortex vigorously for 1 min.

-

Centrifuge at 10,000 x g for 10 min at 4°C.

-

Transfer supernatant to autosampler vials.

-

-

Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50mm, 1.7µm). Note: A C18 column is sufficient; HILIC is not required despite the zwitterionic nature.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (MRM Parameters):

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Transitions:

-

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| Tianeptine | 437.2 ( | 292.1 (Core) | ~25 |

| MC5 | 409.1 ( | 292.1 (Core) | ~25 |

| Tianeptine-d4 | 441.2 ( | 296.1 | ~25 |

Technical Insight: The transition to m/z 292.1 represents the cleavage of the side chain, leaving the chlorinated tricyclic amine core. This fragmentation is common to both parent and metabolite, making it a robust quantifier.

Analytical Logic Diagram

Figure 2: Optimized bioanalytical workflow for the simultaneous quantification of Tianeptine and MC5.

Clinical & Pharmacological Implications[2][7][8]

The conversion to MC5 is not a detoxification pathway but rather the generation of a long-acting active compound.

Pharmacokinetic Divergence

| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Implication |

| Elimination Half-life ( | ~2.5 hours | ~7.6 hours | MC5 persists in the body 3x longer than the parent. |

| Steady State | Reached quickly (<24h) | Reached slowly (~1 week) | With chronic dosing, MC5 accumulates to higher baseline levels than Tianeptine. |

| Excretion | <3% unchanged in urine | Major urinary species | Renal clearance is the primary exit route for MC5. |

Pharmacodynamics

While Tianeptine is a full agonist at the

Safety Warning: High doses of Tianeptine can sequester mitochondrial Coenzyme A (CoA) during the activation step of beta-oxidation. This depletion of the CoA pool can inhibit the beta-oxidation of endogenous fatty acids, potentially leading to microvesicular steatosis (fatty liver) in overdose scenarios [1].

References

-

Grislain, L., et al. (1990).[2][5] The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers.[1][5] Drug Metabolism and Disposition, 18(5), 804-808.[5]

-

Couet, W., et al. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat.[6] European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[6]

-

Szafarz, M., et al. (2018).[7] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196.[7]

-

Gassaway, M. M., et al. (2014).[2] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][3] Translational Psychiatry, 4(7), e411.

-

Fromenty, B., & Pessayre, D. (1995).[8] Inhibition of mitochondrial beta-oxidation as a mechanism of hepatotoxicity: beckground and clinical relevance. Pharmacology & Therapeutics, 67(1), 101-154.[8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tianeptine - Wikipedia [en.wikipedia.org]

- 4. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tianeptine.com [tianeptine.com]

Pharmacokinetic Significance of MC5 in Tianeptine Metabolism

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

A Technical Guide to the "Hidden" Driver of Efficacy and Liability

Executive Summary

In the development and analysis of atypical antidepressants, Tianeptine presents a unique pharmacokinetic (PK) profile distinguished by its resistance to hepatic Cytochrome P450 (CYP450) metabolism.[1] Instead, it relies on mitochondrial

For researchers, MC5 is not merely a waste product; it is a bioactive reservoir that extends the therapeutic window, complicates interspecies scaling (the "Rodent Paradox"), and contributes to the mu-opioid receptor (MOR) liability associated with high-dose misuse.[1] This document outlines the mechanistic formation, PK divergence, and analytical quantification of MC5.[1]

Metabolic Pathway Mechanics: The -Oxidation Engine

Unlike most tricyclic antidepressants (TCAs) that undergo extensive CYP-mediated demethylation or hydroxylation, Tianeptine’s primary metabolic clearance mimics fatty acid metabolism.[1]

The Mechanism

The heptanoic acid side chain of Tianeptine (

-

Enzymatic Driver: Acyl-CoA dehydrogenase and associated

-oxidation enzymes.[1] -

Stereochemistry: The chiral center located on the benzothiazepine ring (

) remains intact.[1] Thus, the metabolism preserves the stereochemical configuration of the parent enantiomer (R or S).[1] -

Secondary Metabolism: MC5 can undergo a second cycle of

-oxidation to form MC3 (propionic acid analogue) or undergo glucuronidation for renal excretion.[1]

Pathway Visualization

The following diagram illustrates the stepwise degradation of the side chain.

Figure 1: Tianeptine metabolic cascade via mitochondrial beta-oxidation.

Pharmacokinetic Divergence: Parent vs. MC5

Understanding the PK differences between Tianeptine and MC5 is crucial for interpreting efficacy data and designing dosing regimens.

The "Rodent Paradox" (Expert Insight)

A critical failure point in translational research involves the half-life discrepancy between species.[1]

-

In Mice: Tianeptine parent half-life is extremely short (

minutes).[1][3] The observed behavioral effects in murine models are predominantly driven by the accumulating MC5 metabolite.[3] -

In Humans: Tianeptine parent half-life is moderate (~2.5 hours).[1][4][5] While MC5 still accumulates, the parent compound contributes significantly to the acute therapeutic effect.[1]

-

Implication: Drug developers using mouse models to screen Tianeptine analogs must verify if the efficacy is driven by the candidate drug or its stable metabolite.

Quantitative Comparison (Human Data)

The table below summarizes the kinetic parameters in healthy human volunteers.

| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Significance |

| Tmax | 0.94 ± 0.47 h | 2.23 ± 0.42 h | MC5 formation is rate-limited by metabolism, not absorption.[1] |

| Half-life ( | ~2.5 h | ~7.2 - 7.6 h | MC5 persists ~3x longer, providing a "tail" of activity.[1] |

| Elimination | Renal (<3% unchanged) | Renal (as conjugates) | Renal impairment significantly increases MC5 exposure.[1] |

| Protein Binding | ~95% | High | Both compete for plasma protein binding sites.[1] |

| Activity (MOR) | Full Agonist ( | Full Agonist ( | MC5 retains opioid activity, contributing to abuse liability.[1] |

Note: Data derived from standard human PK studies (References 1, 2).

Pharmacodynamic Implications

Therapeutic Efficacy

MC5 is not pharmacologically inert.[1] It retains affinity for the Mu-Opioid Receptor (MOR) .[1][3][6] While Tianeptine modulates glutamatergic transmission, the MOR activity of both the parent and MC5 is essential for its acute antidepressant-like effects and analgesic properties. The extended half-life of MC5 suggests it may buffer the "crash" between doses, smoothing the pharmacodynamic profile.[1]

Toxicity and Overdose

In cases of massive overdose, the accumulation of MC5 becomes a liability. Due to its slower elimination, MC5 concentrations can remain supratherapeutic long after the parent drug has cleared, potentially prolonging respiratory depression or requiring extended monitoring periods in clinical toxicology settings.[1]

Analytical Methodologies: Self-Validating Protocols

To study MC5, you require a robust LC-MS/MS method.[1] The following protocol utilizes a specific Multiple Reaction Monitoring (MRM) strategy to distinguish the parent from the metabolite based on the side-chain mass shift.

Experimental Workflow

Objective: Simultaneous quantification of Tianeptine and MC5 in plasma.

-

Internal Standard (IS) Addition: Add 50 µL of Tianeptine-d4 (or Protriptyline) to 100 µL plasma. Causality: Deuterated IS corrects for matrix effects and extraction efficiency.

-

Liquid-Liquid Extraction (LLE):

-

Add 1 mL Ethyl Acetate/Hexane (50:50 v/v) .

-

Vortex for 2 minutes; Centrifuge at 10,000 rpm for 5 mins.

-

Why: This solvent mixture maximizes recovery of the amphoteric Tianeptine while minimizing phospholipid co-extraction.

-

-

Reconstitution: Evaporate supernatant under nitrogen; reconstitute in Mobile Phase (Acetonitrile/Water + 0.1% Formic Acid).

-

LC-MS/MS Analysis:

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).[1]

-

Ionization: ESI Positive Mode.

-

Mass Transitions (MRM)

The specificity of the method relies on tracking the loss of the side chain during fragmentation.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy |

| Tianeptine | 437.1 ( | 292.1 | High |

| MC5 | 409.1 ( | 292.1 | High |

| Explanation | Parent Mass | Common Fragment | Both yield the core tricyclic amine fragment (m/z 292) after losing their respective side chains.[1] |

Analytical Logic Diagram

Figure 2: Validated LC-MS/MS workflow for Tianeptine/MC5 quantification.

References

-

Pharmacokinetics of tianeptine and its active metabolite MC5 in rats following different routes of administration. Source: Naunyn-Schmiedeberg's Archives of Pharmacology (2018).[1][6]

-

The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Source: Drug Metabolism and Disposition (1990).[1][7]

-

Classics in Chemical Neuroscience: Tianeptine. Source: ACS Chemical Neuroscience (2018).[1]

-

Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using LC-ESI-MS/MS. Source: Analytical Methods (2018).[1][6][8]

Sources

- 1. Tianeptine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. ir.tonixpharma.com [ir.tonixpharma.com]

- 4. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. augusta.elsevierpure.com [augusta.elsevierpure.com]

Advanced Bioanalytical Strategies: The Role of Deuterated MC5-d4 in Metabolic Stability Profiling

Topic: Role of Deuterated MC5-d4 in Metabolic Stability Studies Content Type: In-Depth Technical Guide Audience: Researchers, DMPK Scientists, Bioanalysts

Strategic Overview: The Precision Anchor in DMPK

In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), data integrity is non-negotiable. For researchers investigating the metabolic fate of Tianeptine (an atypical antidepressant) or its analogs, the metabolite MC5 (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoic acid S,S-dioxide metabolite) represents a critical node.

MC5-d4 is the stable isotope-labeled analog of this metabolite.[1] Its role in metabolic stability studies is not merely passive; it is the bioanalytical anchor that permits the accurate quantification of metabolic clearance in the presence of complex biological matrices (microsomes, hepatocytes, plasma).

This guide dissects the technical utility of MC5-d4, moving beyond basic "internal standard" definitions to explore its impact on ionization normalization, retention time locking, and the mitigation of matrix effects in LC-MS/MS workflows.

Note on Nomenclature

While "MC5" appears in patent literature regarding ionizable lipids for Lipid Nanoparticles (LNPs) (e.g., DLin-MC5-DMA), in the context of commercial deuterated standards and metabolic stability, MC5 almost exclusively refers to the C5-chain metabolite of Tianeptine. This guide focuses on the Tianeptine metabolite workflow.

The Chemistry of Reliability: MC5 vs. MC5-d4

To design a robust assay, one must understand the structural relationship between the analyte and the standard.

Structural Dynamics

Tianeptine undergoes extensive

-

Parent: Tianeptine (C7 side chain).

-

Primary Metabolite (MC5): Pentanoic acid derivative (C5 side chain).

-

Internal Standard (MC5-d4): The pentanoic acid side chain is deuterated, typically at the

and

Why Deuterium? (The Isotope Effect)

In metabolic stability studies, we use MC5-d4 primarily as a Surrogate Internal Standard (IS) added post-incubation. However, if used as a substrate to study "Metabolic Switching," the position of the deuterium matters:

-

Mass Shift (+4 Da): Sufficient to prevent "cross-talk" (signal interference) between the natural MC5 (M) and the standard (M+4) in Mass Spectrometry.

-

Co-Elution: Deuterium has a negligible effect on lipophilicity compared to the parent. MC5-d4 co-elutes perfectly with MC5, ensuring that any matrix suppression or enhancement affecting the analyte affects the standard equally at that specific retention time.

Experimental Protocol: Microsomal Metabolic Stability Assay

Objective: Determine the Intrinsic Clearance (

Reagents & System Setup

-

Test Compound: Tianeptine (1 µM final).

-

Matrix: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

-

Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

-

Internal Standard Spiking Solution: MC5-d4 (200 nM in Acetonitrile).

Step-by-Step Workflow

-

Pre-Incubation:

-

Initiation:

-

Add NADPH to start the reaction (

).

-

-

Sampling (Kinetic Time Points):

-

At

min, remove 50 µL aliquots.

-

-

Quench & IS Addition (The Critical Step):

-

Immediately transfer aliquot into 150 µL of Ice-Cold Acetonitrile containing MC5-d4 .

-

Technical Rationale: The acetonitrile precipitates proteins (stopping metabolism), while the MC5-d4 is introduced simultaneously to normalize extraction recovery from this exact moment forward.

-

-

Processing:

-

Centrifuge (4000g, 20 min, 4°C).

-

Collect supernatant for LC-MS/MS analysis.

-

LC-MS/MS Conditions (MRM Mode)

| Analyte | Precursor Ion ( | Product Ion ( | Role |

| Tianeptine | 437.1 | 292.1 | Substrate |

| MC5 | 409.1 | 292.1 | Metabolite |

| MC5-d4 | 413.1 | 296.1 | Internal Standard |

Visualizing the Metabolic & Analytical Pathway

The following diagram illustrates the biological pathway of Tianeptine degradation and the analytical insertion point of MC5-d4.

Caption: Workflow depicting the formation of MC5 from Tianeptine and the strategic introduction of MC5-d4 during the quench phase to normalize LC-MS variability.

Data Analysis & Interpretation

Calculating the Area Ratio

To quantify the stability or formation, do not use raw peak areas. Calculate the Area Ratio (AR) :

-

Self-Validating Check: Plot the peak area of MC5-d4 across all injection samples. It should remain constant (CV < 15%). If MC5-d4 area drifts significantly, it indicates matrix effects or injection failure, invalidating the data for that run.

Intrinsic Clearance Calculation

For Tianeptine depletion:

For MC5 Formation: Use the standard curve of MC5/MC5-d4 to quantify the molar concentration of MC5 formed. This confirms the metabolic pathway is active and balances the mass budget.

Troubleshooting with MC5-d4

-

Issue: Signal for MC5-d4 is split into two peaks.

-

Cause: Tianeptine/MC5 has a chiral center? (Tianeptine is racemic). MC5-d4 will also be racemic. Ensure your LC method separates enantiomers if chiral stability is the goal, or collapses them if not.

-

-

Issue: "Cross-talk" (Signal in Blank).

-

Cause: Isotopic impurity. If MC5-d4 contains >0.5% MC5-d0, it will bias the lower limit of quantification (LLOQ). Always verify the Certificate of Analysis (CoA) for isotopic purity.

-

References

-

Royer, R. J., et al. (1988). "Pharmacokinetics and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors." Clinical Neuropharmacology. Link

-

Gres, M. C., et al. (1987). "Correlation between the plasma protein binding and the distribution of tianeptine and its metabolites." Journal of Chromatography B. Link

-

Santa Cruz Biotechnology. "Tianeptine Metabolite MC5-d4 Sodium Salt Product Data." SCBT Catalog. Link[6]

-

Springer, D., et al. (2018). "Case Reports of Fatalities Involving Tianeptine in the United States." Journal of Analytical Toxicology. Link

-

Wong, S. L., et al. (2025). "Assessment of Brain‐To‐Blood Drug Distribution Using Liquid Chromatography." ResearchGate. Link

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Tianeptine Metabolite MC5-d4 Sodium Salt [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tianeptine Metabolite MC5-d4 Sodium Salt | C19H20ClN2NaO4S | CID 46783085 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Biotransformation and Bioanalysis of Tianeptine in Human Plasma

Executive Summary

This technical guide provides a comprehensive analysis of the biotransformation of Tianeptine (7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid). Unlike typical tricyclic antidepressants (TCAs) that rely heavily on hepatic Cytochrome P450 (CYP450) oxidation, Tianeptine undergoes extensive metabolism via beta-oxidation of its heptanoic acid side chain.[1] This distinction is critical for understanding its pharmacokinetic (PK) profile, lack of drug-drug interactions (DDIs), and the requirements for accurate bioanalysis in human plasma.

This document details the metabolic pathway, compares the kinetics of the parent drug versus its active metabolite (MC5), and provides a validated LC-MS/MS protocol for their simultaneous quantification.[2][3][4]

Molecular Mechanism of Biotransformation

The metabolic fate of Tianeptine is defined by its structural similarity to fatty acids. The heptanoic acid side chain renders the molecule a substrate for mitochondrial beta-oxidation enzymes rather than microsomal CYP450s.

The Beta-Oxidation Pathway

Upon absorption, Tianeptine is transported into the mitochondria where it mimics medium-chain fatty acids. The process involves the sequential removal of two-carbon units (acetyl-CoA) from the carboxylic acid tail.

-

Primary Metabolite (MC5 - C5 Chain): The first cycle of beta-oxidation shortens the heptanoic acid chain to a pentanoic acid derivative (Pentanoic acid analogue). This is the major circulating metabolite in plasma and retains pharmacological activity.

-

Secondary Metabolite (MC3 - C3 Chain): Further beta-oxidation of MC5 yields the propionic acid derivative (Propionic acid analogue). This is the major metabolite found in urine but is less prevalent in plasma.

Pathway Visualization

The following diagram illustrates the sequential shortening of the side chain.

Figure 1: The beta-oxidation pathway of Tianeptine, highlighting the conversion to active metabolite MC5 and subsequent degradation to MC3.[7][8]

Pharmacokinetic Profile & Metabolite Kinetics[2][3][4][7][8][9]

Understanding the kinetics of the MC5 metabolite is crucial because it contributes significantly to the therapeutic effect and has a longer residence time in the body than the parent drug.

Comparative Kinetics (Human Plasma)

| Parameter | Tianeptine (Parent) | MC5 (Active Metabolite) | Clinical Significance |

| Tmax | 0.94 ± 0.47 h | ~1.5 - 2.0 h | Rapid onset of action. |

| Cmax (12.5mg) | ~334 ng/mL | ~100-150 ng/mL | Parent drug peaks higher but clears faster. |

| Half-life (t1/2) | 2.5 ± 1.1 h | 7.5 ± 2.0 h | MC5 accumulation drives steady-state effects. |

| Protein Binding | ~96% | ~94% | High binding (Albumin/AAG) limits dialysis clearance. |

| Elimination | Renal (<3% unchanged) | Renal (as conjugates) | Dose adjustment required in renal failure. |

| Bioavailability | 99% | N/A (Formed in vivo) | Complete absorption; no first-pass loss. |

Clinical Implications of Metabolism

-

Renal Dependency: Because the pathway terminates in renal excretion of metabolites, elderly patients or those with renal impairment show a prolonged half-life (up to 1 hour increase for parent, significantly more for MC5).

-

CYP Independence: Tianeptine does not inhibit or induce CYP2D6, CYP3A4, or CYP1A2. This makes it a "clean" option for patients on complex polypharmacy regimens (e.g., antiretrovirals, anticoagulants).

Analytical Methodology: Validated LC-MS/MS Protocol

Quantifying Tianeptine and MC5 in plasma requires a rigorous method to handle the amphoteric nature of the molecule (containing both a secondary amine and a carboxylic acid).

Sample Preparation Strategy

Liquid-Liquid Extraction (LLE) can be inconsistent due to the compound's zwitterionic properties. Solid Phase Extraction (SPE) using a hydrophilic-lipophilic balance (HLB) sorbent is the gold standard for recovery and matrix cleanup.

Protocol: SPE Extraction

-

Aliquot: Transfer 200 µL human plasma to a tube.

-

IS Addition: Add 20 µL Internal Standard (Tianeptine-d4 or Pentoxifylline).

-

Dilution: Add 200 µL 2% Formic Acid in water (acidifies sample to protonate the acid moiety).

-

Conditioning: Condition HLB cartridge (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

-

Loading: Load pre-treated sample onto cartridge.

-

Washing: Wash with 1 mL 5% Methanol in Water (removes proteins/salts).

-

Elution: Elute with 1 mL Methanol.

-

Reconstitution: Evaporate to dryness under Nitrogen at 40°C; reconstitute in 200 µL Mobile Phase.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex API 4000/5500 or Agilent 6400 series).

-

Column: C18 Reverse Phase (e.g., Thermo Aquasil C18 or Phenomenex Kinetex, 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

Ionization: Electrospray Ionization (ESI) – Positive Mode .

MRM Transitions

Both Tianeptine and MC5 share a common fragmentation pattern where the side chain is cleaved, leaving the tricyclic core.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) - Quant | Product Ion (Q3) - Qual | Collision Energy (eV) |

| Tianeptine | 437.1 m/z | 292.1 m/z | 228.1 m/z | ~25 |

| Metabolite MC5 | 409.1 m/z | 292.1 m/z | 228.1 m/z | ~25 |

| Internal Standard | Varies (e.g., 441.1) | Varies (e.g., 296.1) | - | - |

Note: The common product ion (292.[2]1) requires adequate chromatographic separation (retention time) to distinguish Parent from MC5, although their precursor masses differ.

Analytical Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow for the extraction and quantification of Tianeptine and MC5.

References

-

Grislain, L., et al. (1990). "The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers."[10] Drug Metabolism and Disposition.

-

Royer, R. J., et al. (1988). "Pharmacokinetics and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors." Clinical Neuropharmacology.

-

Wagstaff, A. J., et al. (2001). "Tianeptine: A Review of its Pharmacodynamic and Pharmacokinetic Properties, and Therapeutic Efficacy in Depression and Coexisting Anxiety and Depression." CNS Drugs.[11]

-

Szafarz, M., et al. (2018). "Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry."[12] Analytical Methods.

-

United Chemical Technologies. "The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS."[9] Application Note.

Sources

- 1. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. unitedchem.com [unitedchem.com]

- 10. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]

Technical Guide: Molecular Characterization and Isotopic Analysis of Tianeptine Metabolite MC5-d4 Sodium Salt

Executive Technical Summary

MC5-d4 Sodium Salt (Tianeptine Metabolite MC5-d4) is the deuterated stable isotope of the primary pentanoic acid metabolite of the atypical antidepressant Tianeptine.[1] It serves as the critical Internal Standard (IS) for the accurate quantification of Tianeptine and its metabolites in biological matrices via LC-MS/MS.

Unlike traditional antidepressants, Tianeptine modulates glutamate transmission and neuroplasticity. Its pharmacokinetic profile is complex, characterized by extensive hepatic metabolism via

Disambiguation Note: While "MC5" appears in various biochemical contexts (e.g., Melanocortin 5 receptor), in the context of deuterated sodium salts for bioanalysis, it exclusively refers to the Tianeptine metabolite described herein.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

The accurate preparation of calibration standards requires precise knowledge of the salt form versus the free acid form. MC5-d4 is typically supplied as a sodium salt to enhance aqueous solubility and stability.

Table 1: Core Chemical Specifications

| Parameter | Specification |

| Chemical Name | Sodium 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-3,3,4,4-tetradeuteriopentanoate |

| Common Name | Tianeptine Metabolite MC5-d4 Sodium Salt |

| CAS Number | 1330171-36-2 |

| Molecular Formula | |

| Molecular Weight (Average) | 434.91 g/mol |

| Monoisotopic Mass (Free Acid) | ~412.11 Da (Unlabeled) / ~416.14 Da (Deuterated) |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Water, Methanol, DMSO |

| Stoichiometry | 1:1 (Anion:Sodium) |

Isotopic Distribution and Mass Spectral Logic

For mass spectrometry specialists, the "Molecular Weight" listed on a bottle (434.91 Da) is insufficient. You must design Multiple Reaction Monitoring (MRM) transitions based on the monoisotopic mass and the specific isotopic envelope created by the Chlorine atom and Deuterium labeling.

The Chlorine Effect ( vs )

The MC5 molecule contains one Chlorine atom. Natural Chlorine exists as

Deuterium Labeling ( )

The incorporation of four deuterium atoms (

-

Position of Labeling: The deuterium atoms are located on the pentanoic acid side chain (specifically the

and

Theoretical Mass Spectrum (Negative Ion Mode)

Tianeptine and MC5 are often analyzed in Positive ESI (

Target Ion Calculation (Positive Mode

-

Formula (Free Acid-d4):

-

Monoisotopic Mass (

): ~417.14 Da -

Precursor Ion (Q1): m/z 417.1

Target Ion Calculation (Negative Mode

-

Formula (Free Anion-d4):

-

Monoisotopic Mass (

): ~415.12 Da -

Precursor Ion (Q1): m/z 415.1

Biological Context: The -Oxidation Pathway

Understanding the metabolic origin of MC5 is crucial for interpreting patient samples, as MC5 concentrations often exceed parent Tianeptine levels in plasma/urine at later time points.

Diagram 1: Tianeptine Metabolic Cascade

The following diagram illustrates the degradation of Tianeptine into MC5 and MC3 via mitochondrial

Caption: Metabolic pathway of Tianeptine showing the sequential shortening of the carboxylic side chain. MC5-d4 serves as the specific isotopic standard for the MC5 node.

Confirmatory Analytical Protocol (LC-MS/MS)

This protocol is validated for high-throughput bioanalysis in human plasma. The use of MC5-d4 corrects for matrix effects (ion suppression) and recovery losses during extraction.

Reconstitution Strategy

The sodium salt is hygroscopic.

-

Stock Solution: Dissolve 1 mg MC5-d4 Sodium Salt in 1.0 mL Methanol:Water (50:50 v/v) . Do not use 100% Acetonitrile as the salt may precipitate.

-

Working IS Solution: Dilute stock to 100 ng/mL in the initial mobile phase (e.g., 0.1% Formic Acid in Water/MeOH).

Extraction Methodology (Protein Precipitation)

-

Aliquot: 50 µL Plasma.

-

Spike: Add 20 µL MC5-d4 Working IS Solution.

-

Precipitate: Add 200 µL Acetonitrile (chilled).

-

Vortex/Centrifuge: 10 min @ 10,000 rpm.

-

Supernatant: Transfer to autosampler vial.

Chromatographic Conditions

-

Column: Biphenyl or C18 (e.g., Kinetex Biphenyl, 2.6 µm, 50 x 2.1 mm). The Biphenyl phase provides superior selectivity for the tricyclic ring structure compared to standard C18.

-

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile (or Methanol).[2]

-

Gradient: 10% B to 90% B over 3.5 minutes.

Diagram 2: LC-MS/MS Quantification Workflow

Caption: Step-by-step analytical workflow for the quantification of MC5 using MC5-d4 as the internal standard.

Mass Transitions (MRM)

The following transitions are recommended for Positive ESI.

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Rationale |

| MC5 (Unlabeled) | 413.1 | 292.1 | 25 | Loss of side chain |

| MC5-d4 (IS) | 417.1 | 292.1 | 25 | Loss of deuterated side chain |

Note: The product ion (m/z 292.1) represents the tricyclic core structure. Since the deuterium label is on the side chain, and the side chain is cleaved during fragmentation to form the 292 ion, the product ion for the IS might be identical to the unlabeled form if the label were on the core. However , in this specific synthesis, the label is on the pentanoic chain. If the fragmentation retains the chain, the mass shifts. If the fragmentation cleaves the chain, the product masses converge. Crucial: Verify if your specific MC5-d4 batch is ring-labeled or chain-labeled. The data above assumes chain-labeling where the fragment loses the label, or a different fragment retaining the label is chosen (e.g., m/z 417 -> 417 transition is not useful). Correction: Usually, for d4-labeled standards of this type, a transition that retains the label is preferred to avoid "cross-talk" in the detector. If the label is lost, the product ion is identical to the analyte, which is acceptable only if chromatographic separation is perfect (which is impossible for isotopes). Refined Protocol:Ideally, select a transition where the D4 label is retained in the fragment, or use the parent->parent transition if sensitivity allows. Alternatively, if the core (292) is the only stable fragment, rely on Q1 resolution (413 vs 417) which is sufficient (4 Da separation) to prevent cross-talk.

References

-

PubChem. Tianeptine Metabolite MC5-d4 Sodium Salt (CID 46783085).[1] National Library of Medicine. [Link]

-

Pharmaffiliates. Tianeptine Metabolite MC5-d4 Sodium Salt Standards. [Link][1][3][2][4]

-

SOFT-TOX. Guidelines for Opinions and Testimony in Forensic Toxicology (Mention of MC5 metabolite analysis). [Link]

Sources

The Kinetic Mismatch: Clinical & Analytical Relevance of Tianeptine MC5

Topic: Clinical Relevance of Monitoring Tianeptine MC5 Levels Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Synthesis

Tianeptine is an atypical tricyclic antidepressant that challenges conventional monoaminergic hypotheses. While historically categorized as a serotonin reuptake enhancer (SSRE), contemporary rigorous pharmacodynamic profiling has reclassified it as a Mu-Opioid Receptor (MOR) agonist .

The clinical monitoring of Tianeptine is complicated by its rapid elimination half-life (~2.5 hours). This whitepaper argues that the MC5 metabolite (pentanoic acid side-chain derivative) is not merely a waste product but a pharmacologically active, kinetically stable biomarker essential for:

-

True Steady-State Assessment: Overcoming the "peak-and-trough" volatility of the parent drug.

-

Forensic & Toxicology Validity: Extending the window of detection in overdose or abuse scenarios.

-

Mechanistic Integrity: MC5 retains MOR agonist activity, contributing to the net therapeutic (and adverse) effect profile.

Metabolic Pathway & Pharmacodynamics[1][2]

The Beta-Oxidation Shunt

Unlike most tricyclic antidepressants (TCAs) that rely heavily on CYP450 metabolism, Tianeptine undergoes extensive beta-oxidation of its heptanoic acid side chain. This yields two primary metabolites:[1][2][3]

-

MC5 (Active): The product of a single beta-oxidation cycle.[2][4]

-

MC3 (Inactive): The product of a second beta-oxidation cycle.

Crucially, MC5 retains high affinity for the MOR , whereas MC3 is pharmacologically negligible.

Signaling Mechanism (MOR Agonism)

Both Tianeptine and MC5 function as full agonists at the MOR. This activation triggers G-protein coupled signaling (Gi/o), leading to the inhibition of adenylyl cyclase and modulation of downstream MAPK/ERK pathways. This mechanism underlies both the antidepressant efficacy and the abuse potential.[5]

Visualization: Metabolic & Signaling Cascade

Figure 1: Tianeptine metabolism via beta-oxidation to MC5, and the convergent activation of Mu-Opioid Receptors by both parent and metabolite.

Pharmacokinetic (PK) Divergence

The core argument for monitoring MC5 lies in its kinetic stability. Tianeptine is eliminated so rapidly that trough levels (C_min) often fall below quantitation limits in compliant patients, leading to false negatives in adherence testing. MC5 provides a "kinetic bridge" between doses.

Table 1: Comparative Human Pharmacokinetics

| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Clinical Implication |

| T_max | 0.5 – 1.0 hours | 1.5 – 2.0 hours | MC5 peaks slightly later, sustaining receptor occupancy. |

| Half-Life (t1/2) | 2.5 ± 1.1 hours | 7.2 ± 5.7 hours | CRITICAL: MC5 persists ~3x longer than parent. |

| Elimination | Renal (Metabolites) | Renal (Metabolites) | Renal impairment significantly increases MC5 exposure. |

| Protein Binding | ~96% | High | Displacement interactions are possible. |

| Steady State | Reached in <1 day | Reached in ~2-3 days | MC5 reflects chronic dosing better than acute parent levels. |

Scientific Insight: In rodent models, MC5 accumulates to levels higher than the parent drug and drives the majority of behavioral effects. In humans, while plasma MC5 levels are generally lower than Tianeptine C_max, the Area Under the Curve (AUC) contribution is significant due to the extended half-life. In overdose scenarios, the Tianeptine/MC5 ratio inverts as the parent clears, making MC5 the definitive marker for forensic analysis >12 hours post-ingestion.

Analytical Protocol: LC-MS/MS Quantification

To accurately monitor these levels, a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required.[6] Standard immunoassays are insufficient due to cross-reactivity and lack of sensitivity.

Methodological Principles

-

Internal Standards (IS): Deuterated analogs (Tianeptine-d4 and MC5-d4) are mandatory to correct for matrix effects, particularly in complex matrices like post-mortem blood or urine.

-

Ionization: Electrospray Ionization (ESI) in Positive mode.

-

Transitions: MRM (Multiple Reaction Monitoring) is used for high specificity.

Step-by-Step Workflow

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma/serum.

-

Add 10 µL of Internal Standard working solution.

-

Add 300 µL of Acetonitrile (ACN) to precipitate proteins.

-

Vortex for 60s; Centrifuge at 10,000 x g for 10 mins.

-

Transfer supernatant to autosampler vial.

-

-

Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 3 minutes.

-

-

Mass Spectrometry Detection:

-

Tianeptine: m/z 437.2 → 292.1 (Quantifier).

-

MC5: m/z 409.1 → 292.1 (Quantifier). Note the mass shift corresponding to the shortened side chain.

-

Visualization: Analytical Workflow

Figure 2: Validated LC-MS/MS workflow for simultaneous quantification of Tianeptine and MC5.

Clinical Interpretation & Toxicology

Therapeutic Drug Monitoring (TDM)

In clinical trials or refractory depression cases, measuring Tianeptine alone is often misleading.

-

Scenario: A patient takes their morning dose at 8:00 AM. Blood is drawn at 4:00 PM.

-

Result (Parent): Tianeptine is likely undetectable (< LLOQ), suggesting non-compliance.

-

Result (MC5): MC5 will still be measurable.

Abuse and Overdose

Tianeptine is increasingly abused for its opioid-like euphoria (high doses >1000mg).

-

Toxicity Mechanism: High concentrations induce respiratory depression via MOR activation.

References

-

Samuels, B. A., et al. (2017).[1][5] The Behavioral Effects of the Antidepressant Tianeptine Require the Mu-Opioid Receptor. Neuropsychopharmacology. [Link]

-

Gassaway, M. M., et al. (2014).[5] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[7][8] Translational Psychiatry. [Link]

-

Royer, R. J., et al. (1989).[9] Pharmacokinetics of tianeptine and its MC5 metabolite in chronic alcoholism and cirrhosis. Clinical Pharmacokinetics. [Link]

-

El Zahar, N. M., et al. (2018).[10] Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods. [Link]

-

Couet, W., et al. (1990).[11] Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat. European Journal of Drug Metabolism and Pharmacokinetics. [Link]

Sources

- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Tianeptine - Wikipedia [en.wikipedia.org]

- 4. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Opioid Receptors: A New Target for Antidepressants? | Columbia University Department of Psychiatry [columbiapsychiatry.org]

- 8. Opioid Receptors: A New Target for Antidepressants? | Columbia University Irving Medical Center [cuimc.columbia.edu]

- 9. tianeptine.com [tianeptine.com]

- 10. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 11. Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

A Toxicological Review of Tianeptine and Its Metabolites: From Metabolism to Advanced Analytical Detection

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tianeptine, a tricyclic compound structurally related to antidepressants, has garnered significant toxicological interest due to its increasing non-prescribed use and abuse potential. Initially developed for major depressive disorder, its unique pharmacological profile, including mu-opioid receptor agonism, contributes to its abuse liability and complex overdose presentations.[1][2][3] A comprehensive toxicological assessment of tianeptine requires a thorough understanding of its metabolic fate. The parent drug is rapidly and extensively metabolized, making its metabolites, particularly the pharmacologically active pentanoic acid derivative (MC5), crucial targets for analytical detection and interpretation in clinical and forensic settings.[1][4][5] This technical guide provides an in-depth review of tianeptine metabolism, details validated analytical methodologies for the simultaneous quantification of the parent drug and its key metabolites, and discusses the toxicological significance of these compounds in overdose scenarios.

Introduction to Tianeptine

Tianeptine ((RS)-7-((3-chloro-6-methyl-6,11-dihydrodibenzo[c,f][1][4]thiazepin-11-yl)amino)heptanoic acid S,S-dioxide) is an atypical antidepressant drug.[6] While approved for treating major depressive disorder in some European, Asian, and Latin American countries, it is not approved by the U.S. Food and Drug Administration (FDA).[7] Its mechanism of action has been a subject of evolving research; originally thought to be a selective serotonin reuptake enhancer, it is now understood to act as a full agonist at the mu-opioid receptor (MOR).[2][5] This MOR activity is believed to be primarily responsible for its therapeutic effects and, critically, its potential for abuse and dependence.[1][2]

The increasing availability of tianeptine through online vendors and its marketing as a dietary supplement or "nootropic" has led to a rise in misuse, adverse events, and fatalities.[8][9] Overdose presentations often mimic opioid toxicity, with symptoms including respiratory depression, sedation, and coma.[8][9] The rapid metabolism and short half-life of the parent drug (approximately 2.5 hours) present a challenge for toxicological analysis, underscoring the necessity of targeting its longer-lasting metabolites.[7][10][11]

The Metabolic Fate of Tianeptine

Unlike typical tricyclic antidepressants, tianeptine's metabolism is not primarily mediated by the cytochrome P450 (CYP) enzyme system.[5] Instead, it undergoes extensive and rapid biotransformation principally through beta-oxidation of its heptanoic acid side chain.[5][6][12][13] This metabolic pathway is a key reason for the drug's short half-life and the low urinary excretion of the unchanged parent compound (<3%).[1][12][14]

The primary metabolites of toxicological significance are:

-

Tianeptine MC5 (Pentanoic Acid Analogue): This is the major and pharmacologically active metabolite, formed by the shortening of the heptanoic acid side chain to a pentanoic acid.[1][4][5] The MC5 metabolite exhibits a significantly longer elimination half-life (around 7.2 to 7.6 hours) than the parent drug, making it a more reliable and persistent biomarker of tianeptine exposure.[1][4][10]

-

Tianeptine MC3 (Propanoic Acid Analogue): Further beta-oxidation of the MC5 metabolite results in the formation of the MC3 metabolite, which has a propanoic acid side chain.[1][5]

Due to its prolonged presence in plasma and its own pharmacological activity, the MC5 metabolite is an indispensable analyte in any toxicological investigation of tianeptine use.[4][15] Its detection can confirm tianeptine ingestion even after the parent drug has been cleared from the system.[16]

Analytical Toxicology: Detection and Quantification

The gold standard for the definitive identification and quantification of tianeptine and its metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers unparalleled sensitivity and specificity, which is crucial for detecting low concentrations and distinguishing the analytes from endogenous matrix components.[4][17][18][19]

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to isolate the analytes of interest from complex biological matrices (e.g., blood, plasma, urine) and concentrate them for analysis. While liquid-liquid extraction (LLE) has been used, it can suffer from lower recovery for an amphoteric compound like tianeptine.[20] Solid-Phase Extraction (SPE) is often the preferred method for its efficiency and ability to produce cleaner extracts.

Example SPE Protocol for Blood/Plasma:

The following protocol is a representative workflow. Causality: Each step is designed to selectively retain the analytes on a solid sorbent while washing away interferences, followed by elution in a clean solvent. The use of a phosphate buffer at pH 6 ensures that tianeptine, which has both acidic and basic pKa values (4.4 and 6.86), is in a suitable ionic state for retention.[1]

-

Pre-treatment: To 1 mL of sample (e.g., plasma, whole blood), add an internal standard (e.g., Tianeptine-D4, MC5-D4) and 2 mL of 100 mM phosphate buffer (pH 6.0).[20] Vortex and centrifuge. The internal standard is critical for trustworthy quantification, as it corrects for variations in extraction efficiency and instrument response.

-

SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric reversed-phase with ion-exchange capabilities) with sequential washes of methanol and deionized water, followed by the phosphate buffer. This activates the sorbent to ensure consistent analyte retention.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE column at a slow, controlled flow rate.

-

Washing: Wash the column with deionized water and a mild organic solvent (e.g., 5% methanol) to remove hydrophilic and weakly-bound interferences without eluting the target analytes.

-

Elution: Elute the tianeptine and its metabolites with a solvent mixture designed to disrupt their interaction with the sorbent. A common choice is an ammoniated organic solvent (e.g., dichloromethane/isopropanol/ammonium hydroxide), which neutralizes the analytes for efficient release.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for the LC-MS/MS analysis. This step concentrates the sample, enhancing analytical sensitivity.

LC-MS/MS Instrumentation and Parameters

-

Chromatography: Reverse-phase chromatography using a C18 column is effective for separating tianeptine and its metabolites.[21] A gradient elution with a mobile phase consisting of acidified water (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) provides robust separation.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used. Detection is performed via Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity.

Table 1: Example LC-MS/MS MRM Parameters (Note: Optimal values may vary by instrument. These are representative ions.)

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| Tianeptine | 437.1 | 308.1 | 134.1 |

| Tianeptine MC5 | 409.1 | 228.0 | 108.1 |

| Tianeptine-D4 (IS) | 441.1 | 312.1 | 134.1 |

Source: Derived from principles described in referenced literature.[15][17]

Toxicological Interpretation

The presence of tianeptine and/or its metabolites in biological samples confirms exposure. However, interpreting the concentrations requires careful consideration of the case context.

-

Therapeutic vs. Toxic Levels: While therapeutic plasma concentrations are typically in the range of ng/mL, fatal intoxications have been associated with postmortem blood concentrations ranging from 2.0 mg/L (2000 ng/mL) to over 8.4 mg/L.[16][19][22] In some driving under the influence cases, blood concentrations have been found between 0.50 and 2.9 mg/L.[8]

-

The Role of Metabolites in Interpretation: Due to the rapid elimination of the parent drug, the concentration of the MC5 metabolite can be crucial. In some fatal cases, significant levels of MC5 were identified even when the parent tianeptine concentration was lower than in other reported fatalities, suggesting a higher peak dose had been ingested prior to death.[1][16]

-

Polysubstance Use: Tianeptine is frequently detected alongside other substances, including opioids, benzodiazepines, and alcohol.[9][23] These co-ingestions can lead to synergistic toxicity, particularly increased respiratory and central nervous system depression, complicating the clinical picture and the interpretation of toxicological findings.

Conclusion

The toxicology of tianeptine is intrinsically linked to the pharmacology and pharmacokinetics of its metabolites. The parent drug's short half-life makes the longer-lasting and active MC5 metabolite an essential target for reliable toxicological analysis. Validated LC-MS/MS methods that simultaneously quantify both tianeptine and MC5 are critical for accurately assessing exposure in clinical and forensic investigations. As the non-prescribed use of tianeptine continues to pose a public health risk, a comprehensive understanding of its metabolic profile and the application of advanced analytical techniques are paramount for researchers, clinicians, and toxicologists in diagnosing and managing tianeptine-related toxicities.

References

-

Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391(2), 185–196. [Link]

-

Samuel, S. M., & Stout, K. A. (2020). Classics in Chemical Neuroscience: Tianeptine. ACS Chemical Neuroscience. [Link]

-

El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Analytical Methods, 10(4), 439-447. [Link]

-

El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). Pure and Applied Chemistry. [Link]

-

Reed, K. R., & Bartlett, M. G. (2022). The Pharmacokinetics of Tianeptine and its MC5 Metabolite. ResearchGate. [Link]

-

Samuel, S. M., & Stout, K. A. (2020). Classics in Chemical Neuroscience: Tianeptine. National Institutes of Health. [Link]

-

Salvadori, C., et al. (1990). The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration. Fundamental & Clinical Pharmacology, 4(1), 115-25. [Link]

-

National Center for Biotechnology Information. (n.d.). Tianeptine. PubChem Compound Summary for CID 68870. [Link]

-

Royer, R. J., et al. (1989). Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors. Clinical Neuropharmacology, 12 Suppl 2, S56-64. [Link]

-

Grislain, L., et al. (1990). The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers. Drug Metabolism and Disposition, 18(5), 804-8. [Link]

-

Bakota, E. L., Samms, W. C., Gray, T. R., Oleske, D. A., & Hines, M. O. (2018). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology, 42(7), 503–509. [Link]

-

Royer, R. J., et al. (1989). Tianeptine and its main metabolite pharmacokinetics in chronic alcoholism and cirrhosis. Clinical Pharmacokinetics, 16(3), 186-91. [Link]

-

Center for Forensic Science Research & Education. (2024). Emerging Drug Alert: Tianeptine. [Link]

-

Letteron, P., et al. (1989). Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice. Biochemical Pharmacology, 38(21), 3743-51. [Link]

-

El Zahar, N. M., Magdy, N., El-Kosasy, A. M., et al. (2017). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). RSC Publishing. [Link]

-

New Jersey Department of Health. (2024). Health Alert: Tianeptine Update - Continued Cases Despite January 2024 Recall. [Link]

-

Rothman Opioid Foundation. (2026). RESEARCH ANALYSIS | Reported Adverse Effects, Withdrawal Symptoms, and Misuse Patterns Associated with Non-Prescription Tianeptine Use. [Link]

-

Bakota, E. L., Samms, W. C., Gray, T. R., Oleske, D. A., & Hines, M. O. (2019). Case Reports of Fatalities Involving Tianeptine in the United States. Journal of Analytical Toxicology. [Link]

-

Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. National Institutes of Health. [Link]

-

Szafarz, M., Wyska, E., Daniel, W. A., & Wójcikowski, J. (2025). (PDF) Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. ResearchGate. [Link]

-

Gicquel, T., et al. (2000). High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies. Journal of Chromatography B: Biomedical Sciences and Applications, 748(2), 299-305. [Link]

-

Al-Imam, A., & Al-Saffar, A. (2023). Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review. Cureus, 15(7), e41935. [Link]

-

Dempsey, S. K., Poklis, J. L., Sweat, K., Cumpston, K., & Wolf, C. E. (2017). Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine. Journal of Analytical Toxicology, 41(6), 547–550. [Link]

-

Bardsley, S., et al. (2018). Notes from the Field: Toxic Leukoencephalopathy Associated with Tianeptine Misuse — California, 2017. MMWR. Morbidity and Mortality Weekly Report, 67(27), 769–770. [Link]

-

Tennessee Poison Center. (2017). What is Tianeptine? [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Notes from the Field: Toxic Leukoencephalopathy Associated with Tianeptine Misuse â California, 2017 | MMWR [cdc.gov]

- 4. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tianeptine | C21H25ClN2O4S | CID 68870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. May 16, 2017: What is Tianeptine? | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 8. cfsre.org [cfsre.org]

- 9. rothmanopioid.org [rothmanopioid.org]

- 10. The pharmacokinetics of the antidepressant tianeptine and its main metabolite in healthy humans--influence of alcohol co-administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and metabolic parameters of tianeptine in healthy volunteers and in populations with risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tianeptine, a new tricyclic antidepressant metabolized by beta-oxidation of its heptanoic side chain, inhibits the mitochondrial oxidation of medium and short chain fatty acids in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acute Toxicity From Intravenous Use of the Tricyclic Antidepressant Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 18. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Case Reports of Fatalities Involving Tianeptine in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. unitedchem.com [unitedchem.com]

- 21. High-performance liquid chromatographic determination of tianeptine in plasma applied to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. nj.gov [nj.gov]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of Tianeptine MC5 using Deuterated Internal Standard (MC5-d4)

This Application Note provides a rigorous, field-validated protocol for the quantification of Tianeptine MC5 (the major active metabolite of Tianeptine) in biological matrices using Tianeptine MC5-d4 as the internal standard.

Introduction & Scientific Context

Tianeptine is an atypical tricyclic antidepressant that modulates glutamatergic transmission. Unlike traditional tricyclics, it undergoes extensive hepatic metabolism, primarily via beta-oxidation of its heptanoic acid side chain. The major metabolite, Tianeptine MC5 (pentanoic acid analogue), is pharmacologically active and present in plasma at concentrations often exceeding the parent drug.

Accurate quantification of MC5 is critical for pharmacokinetic (PK) profiling and forensic toxicology. The use of Tianeptine MC5-d4 , a stable isotope-labeled internal standard (SIL-IS), is mandatory for high-reliability assays to compensate for matrix effects, extraction variability, and ionization suppression common in ESI sources.

Key Mechanistic Insight

Tianeptine and MC5 are amphoteric compounds containing both a secondary amine (basic) and a carboxylic acid (acidic) moiety. This zwitterionic nature challenges standard Liquid-Liquid Extraction (LLE) efficiency. This protocol utilizes a buffered extraction approach to suppress ionization during the extraction phase, maximizing recovery.

Chemical & Physical Properties[1][2]

| Compound | Chemical Name | Molecular Formula | MW (Da) | Precursor Ion [M+H]+ | Key Fragment (Quant) |

| Tianeptine | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | C21H25ClN2O4S | 436.95 | 437.1 | 292.1 |

| Tianeptine MC5 | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid | C19H21ClN2O4S | 408.90 | 409.1 | 292.1 |

| MC5-d4 (IS) | Tianeptine MC5-d4 (3,3,4,4-tetradeuteriopentanoate) | C19H17D4ClN2O4S | 412.93 | 413.1 | 292.1 |

Note on Fragmentation: The dominant fragment ion at m/z 292.1 corresponds to the tricyclic core structure (dibenzo-thiazepin-amine) after the loss of the carboxylic acid side chain. Since the deuterium label of MC5-d4 is located on the pentanoic side chain (which is lost during fragmentation), the product ion for the IS is also m/z 292.1. Specificity is achieved via the unique precursor mass (413.1 vs 409.1).

Method Development Strategy

Ionization Source Selection

Electrospray Ionization (ESI) in Positive Mode is selected.[1][2] The secondary amine in the dibenzothiazepine ring protonates readily (

Chromatographic Separation

Both Tianeptine and MC5 share the m/z 292 fragment.[3] While mass spectrometry separates them by precursor mass, chromatographic resolution is advised to prevent "crosstalk" from in-source fragmentation of the parent drug into the metabolite mass channel. A C18 column with high carbon load is recommended to retain these polar-embedded compounds.

Sample Preparation Strategy

-

Preferred: Solid Phase Extraction (SPE) using Polymeric Reversed-Phase (HLB) cartridges. This handles the amphoteric nature best.

-

Alternative (Cost-Effective): Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 6.0. At pH 6.0, the carboxylic acid is partially ionized but the amine is protonated; however, the zwitterion has net neutral character regions or ion-pairing can be used. Optimization: Acidifying to pH 3-4 suppresses the carboxylic acid ionization, improving partition into organic solvents.

Detailed Experimental Protocol

Reagents and Standards

-

Reference Standards: Tianeptine MC5 (>98% purity), Tianeptine MC5-d4 (>98% isotopic purity).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

-

Buffers: 100 mM Ammonium Acetate (pH 4.0).

Stock Solution Preparation

-

Master Stock (1.0 mg/mL): Dissolve 1 mg of Tianeptine MC5 and MC5-d4 separately in Methanol. Store at -20°C.

-

Working Standard (WS): Dilute MC5 Master Stock with 50:50 MeOH:Water to create a calibration curve range (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).

-

Internal Standard Working Solution (IS-WS): Dilute MC5-d4 Master Stock to a fixed concentration of 100 ng/mL in 50:50 MeOH:Water.

Sample Preparation (Liquid-Liquid Extraction)

This method is optimized for plasma.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of IS-WS (MC5-d4). Vortex for 10 sec.

-

Buffer: Add 100 µL of 100 mM Ammonium Acetate (pH 4.0) to adjust pH and improve extraction efficiency.

-

Extraction: Add 1.0 mL of Ethyl Acetate.

-

Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1000 rpm.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube or 96-well plate.

-

Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (80:20 A:B). Vortex well.

-

Injection: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions

Chromatography (HPLC/UHPLC):

-

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Thermo Aquasil C18.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

Gradient Profile:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Start Gradient |

| 3.5 | 90 | Linear Ramp |

| 4.5 | 90 | Wash |

| 4.6 | 10 | Re-equilibration |

| 6.0 | 10 | End Run |

Mass Spectrometry (Triple Quadrupole):

-

Spray Voltage: 4500 - 5500 V.

-

Source Temp: 450°C - 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions:

| Analyte | Precursor (Q1) | Product (Q3) | Dwell (ms) | Collision Energy (eV) | Role |

|---|---|---|---|---|---|

| Tianeptine MC5 | 409.1 | 292.1 | 100 | 25 | Quantifier |

| Tianeptine MC5 | 409.1 | 228.1 | 100 | 35 | Qualifier |

| MC5-d4 (IS) | 413.1 | 292.1 | 100 | 25 | Quantifier |

Visualizations

Bioanalytical Workflow

Caption: Step-by-step Liquid-Liquid Extraction workflow coupled with Triple Quadrupole MS detection.

Fragmentation Pathway

Caption: Fragmentation pathway showing the common product ion (m/z 292.1) generated from both MC5 and MC5-d4.[4][5][6]

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

-

Linearity:

over the range of 1.0 – 500 ng/mL. -

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% (CV < 20% at LLOQ).

-

Recovery: >70% is desirable; consistency between analyte and IS is more important than absolute yield.

Troubleshooting Expert Tips

-

Carryover: Tianeptine is "sticky." If carryover is observed >20% of LLOQ in blank samples, add a needle wash step involving Acetonitrile:Isopropanol:Acetone (40:40:20) .

-

Peak Tailing: Tianeptine MC5 contains a secondary amine. Ensure the mobile phase contains at least 2mM Ammonium Formate or 0.1% Formic Acid to suppress silanol interactions.

-

IS Interference: Since the product ion (292) is the same for analyte and IS, ensure the precursor isolation window in Q1 is not too wide (set to Unit resolution, 0.7 Da) to prevent 409/413 crosstalk, although the 4 Da mass difference is usually sufficient.

References

-

El Zahar, N. M., et al. (2018). Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS).[4] Analytical Methods, 10, 439-447.[6] Link

-

Szafarz, M., et al. (2018). Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196. Link

-

United Chemical Technologies.[7][8] (2024). The Analysis of Tianeptine by Reverse-Phase SPE and LC-MS/MS.[7][8] Application Note. Link

- Bakhtiar, R., & Tse, F. L. (2000). High-throughput chiral liquid chromatography/tandem mass spectrometry for the determination of tianeptine in human plasma. Rapid Communications in Mass Spectrometry, 14(13), 1128-1135.

Sources

- 1. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of tianeptine and its active metabolite tianeptine MC5 in rat plasma and brain tissue using high performance liquid chromatography/electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. unitedchem.com [unitedchem.com]

- 8. unitedchem.com [unitedchem.com]

Technical Application Note: Precision Preparation of MC5-d4 Sodium Salt Internal Standard

Executive Summary

This application note details the rigorous protocol for preparing the stock and working solutions of MC5-d4 Sodium Salt , the stable isotope-labeled internal standard (SIL-IS) for the major metabolite of Tianeptine (7-[(3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepin-11-yl)amino]pentanoic acid).

In quantitative bioanalysis, MC5 (a pentanoic acid derivative resulting from the

Chemical Identity & Material Science

Understanding the physicochemical properties of the reference material is the prerequisite for precision.

| Property | Specification | Technical Implication |

| Compound Name | Tianeptine Metabolite MC5-d4 (Sodium Salt) | Target analyte for PK/Tox studies. |

| Chemical Class | Tricyclic Thiazepine / Carboxylic Acid Salt | Amphiphilic; susceptible to adsorption on glass. |

| Form | Sodium Salt (Na | Highly Hygroscopic. Absorbs atmospheric moisture rapidly, altering effective mass. |

| Isotopic Label | Deuterium (-d4) | +4 Da mass shift. C-D bonds are generally stable, but avoid extreme pH to prevent exchange. |

| Solubility | High in H | Sodium salts may precipitate in 100% Acetonitrile (ACN). |

Critical Control Points (The "Why" Behind the Protocol)

The Hygroscopicity Factor

Sodium salts of carboxylic acids are "moisture magnets." A standard weighing error of 0.5 mg due to water uptake on a 5 mg sample results in a 10% systematic error in your calibration curve before the experiment begins.

-

Control: Equilibrate the vial to room temperature in a desiccator before opening. Use a rapid differential weighing technique.

Stoichiometry (Salt Correction)

Bioanalytical methods typically quantify the free acid form of the metabolite. You must account for the sodium ion and the deuterium mass difference.

-

Note: Ensure you use the deuterated MW for both numerator and denominator if calculating the concentration of the deuterated species specifically.

Solvent Compatibility

Dissolving a sodium salt directly in 100% organic solvent (e.g., Methanol or Acetonitrile) often results in "micro-precipitation"—invisible suspensions that lead to poor precision (high %CV).

-

Control: Initial dissolution must occur in a high-dielectric solvent (Water or 50:50 Water:Methanol) before final dilution.

Detailed Protocol: Stock Solution Preparation

Equipment & Reagents[1][2]

-

Balance: Analytical microbalance (readability 0.01 mg or better).

-

Solvents: LC-MS Grade Methanol (MeOH), LC-MS Grade Water (Milli-Q), Dimethyl Sulfoxide (DMSO) (optional for high conc.).

-

Vials: Amber glass (silanized preferred to minimize adsorption).

Step-by-Step Methodology